5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its two methoxy groups at positions 5 and 7, and two 4-methoxyphenyl groups at positions 3 and 4 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted phenols and aldehydes.
Condensation Reaction: The phenols and aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromene ring.
Methoxylation: Methoxylation of the chromene ring is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethoxy-3,4-bis(3-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(2-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(4-hydroxyphenyl)-2H-chromene
Uniqueness
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7, along with the 4-methoxyphenyl groups, distinguishes it from other similar compounds and may contribute to its distinct properties.
Properties
CAS No. |
7473-32-7 |
---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene |
InChI |
InChI=1S/C25H24O5/c1-26-18-9-5-16(6-10-18)21-15-30-23-14-20(28-3)13-22(29-4)25(23)24(21)17-7-11-19(27-2)12-8-17/h5-14H,15H2,1-4H3 |
InChI Key |
COIHZMKRBHUILH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.